1-Amino-1-(4-ethenylphenyl)propan-2-OL

Description

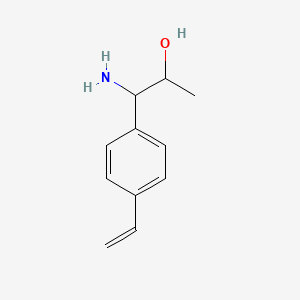

1-Amino-1-(4-ethenylphenyl)propan-2-OL is an amino alcohol derivative featuring a propan-2-ol backbone substituted with an amino group and a 4-ethenylphenyl moiety.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-amino-1-(4-ethenylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3 |

InChI Key |

CQTOCYBCTVVZNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)C=C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(4-ethenylphenyl)propan-2-OL typically involves a multi-step process:

Starting Material: The synthesis begins with 4-ethenylbenzaldehyde.

Condensation Reaction: The 4-ethenylbenzaldehyde undergoes a condensation reaction to form an intermediate compound, 1-amino-1-(4-ethenylphenyl)propan-2-one.

Hydrogenation Reaction: The intermediate compound is then subjected to a hydrogenation reaction to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-ethenylphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ethenyl group can be reduced to form an ethyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(4-ethenylphenyl)propan-2-one.

Reduction: Formation of 1-Amino-1-(4-ethylphenyl)propan-2-OL.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

1-Amino-1-(4-ethenylphenyl)propan-2-OL serves as a building block for the synthesis of complex molecules. Its chiral nature allows it to be utilized as a chiral ligand in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds.

Biology

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains. For instance, it demonstrated an inhibition effect on Escherichia coli with a minimum inhibitory concentration (MIC) of 25 µM.

- Anticancer Properties : In vitro studies have revealed that it can induce apoptosis in cancer cells through modulation of specific signaling pathways. For example, treatment with this compound resulted in IC50 values ranging from 10 to 30 µM in breast cancer cell lines.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate. Ongoing research aims to explore its role in drug development, particularly in creating new therapeutic agents targeting microbial infections and cancer.

Case Study 1: Antimicrobial Efficacy

A study conducted on Escherichia coli strains demonstrated that this compound effectively inhibited bacterial growth at a MIC of 25 µM, suggesting its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Activity

Research focusing on breast cancer cell lines showed that treatment with this compound led to dose-dependent decreases in cell viability. The observed IC50 values ranged from 10 to 30 µM depending on the specific cell line used.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Structure-Activity Relationship

The structure-activity relationship highlights the potency of various compounds related to this compound:

| Compound Variant | Activity Level |

|---|---|

| This compound | High |

| (1S,2R)-1-Amino-1-(3-vinylphenyl)propan-2-OL | Moderate |

| (1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL | Low |

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-ethenylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and inferred properties among 1-Amino-1-(4-ethenylphenyl)propan-2-OL and its analogs:

Key Observations:

Reactivity :

- The ethenyl group in the target compound likely increases susceptibility to polymerization or electrophilic addition reactions compared to the benzyloxy-substituted analog , which has an electron-rich ether group favoring stability .

- The fluoro and methyl substituents in the (1R,2R)-isomer may enhance metabolic stability and bioavailability, common traits in fluorinated pharmaceuticals .

No stereochemical data are provided for the target compound, implying racemic mixtures or unstudied configurations.

Safety and Handling: The benzyloxy-substituted compound requires precautions for inhalation exposure, as noted in its safety data sheet . By analogy, the target compound’s vinyl group may necessitate handling under inert conditions to prevent unintended reactions.

Research Implications and Gaps

Pharmacological Potential

- Fluorinated Analog : The presence of fluorine and methyl groups in the (1R,2R)-isomer may improve blood-brain barrier penetration, making it a candidate for central nervous system-targeted drugs .

- Target Compound : The ethenyl group could serve as a reactive handle for synthesizing derivatives, though its inherent instability might limit direct therapeutic use without stabilization strategies.

Biological Activity

1-Amino-1-(4-ethenylphenyl)propan-2-OL, often referred to as a vinyl-substituted amino alcohol, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's biological activity, exploring its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features an amino group, a hydroxyl group, and a vinyl phenyl moiety, which contribute to its unique biological activity.

Research indicates that this compound exhibits several mechanisms of action in biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic rates and has implications for conditions such as diabetes and obesity.

- Receptor Interaction : It may interact with neurotransmitter receptors, affecting signal transduction pathways that regulate mood and cognition.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity Type | Description |

|---|---|

| Antidiabetic | Potential to modulate glucose metabolism and insulin sensitivity. |

| Antimicrobial | Exhibits activity against various bacterial strains in vitro. |

| Neuroprotective | May provide protective effects in neurodegenerative models. |

Antidiabetic Activity

A study conducted by researchers at the University of Groningen explored the effects of this compound on glucose metabolism in diabetic rat models. The results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its potential as an antidiabetic agent .

Antimicrobial Properties

In vitro assays demonstrated that this compound possesses antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to be effective at concentrations as low as 50 µg/ml .

Neuroprotective Effects

Another study highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound reduced cell death in neuronal cell lines exposed to oxidative agents, indicating its potential for use in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.